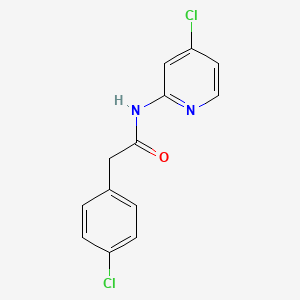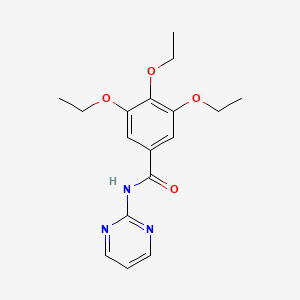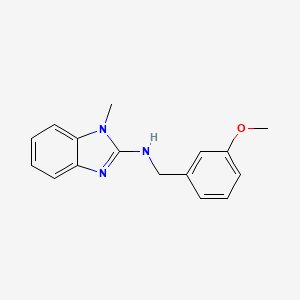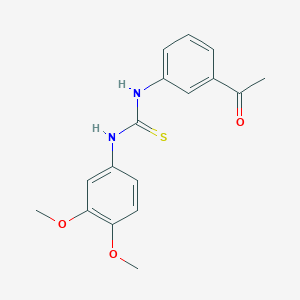
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide, also known as CPCA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPCA is a pyridine-based amide that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide acts as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are responsible for pain and inflammation. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide also inhibits the activity of lipoxygenase, another enzyme involved in the inflammatory response.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
実験室実験の利点と制限
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has several advantages for lab experiments, including its high purity and stability, as well as its selective inhibition of COX-2. However, 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide, including its potential use in combination therapy for cancer treatment, its use as a neuroprotective agent for neurological disorders, and its potential use in the development of new analgesic and anti-inflammatory drugs. Further studies are needed to determine the safety and efficacy of 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide in humans and to optimize its synthesis for large-scale production.
Conclusion
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide is a promising chemical compound that has potential therapeutic applications in the fields of pain management, inflammation, epilepsy, and cancer treatment. Its selective inhibition of COX-2 and lipoxygenase makes it a valuable tool for studying the mechanisms of pain and inflammation. Further research is needed to determine its safety and efficacy in humans and to explore its potential in combination therapy and neuroprotection.
合成法
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide can be synthesized through various methods, including the reaction of 4-chloropyridine-2-carboxylic acid with thionyl chloride, followed by the reaction with 4-chloroaniline and acetic anhydride. Another method involves the reaction of 4-chloroaniline with 2-(4-chlorophenyl)acetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine. These methods have been optimized for high yield and purity of 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide.
科学的研究の応用
2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been studied for its potential therapeutic applications, including its use as an analgesic, anti-inflammatory, and anticonvulsant agent. 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease and Parkinson's disease. In addition, 2-(4-chlorophenyl)-N-(4-chloro-2-pyridinyl)acetamide has been studied for its potential use in cancer treatment due to its ability to inhibit cell growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(4-chlorophenyl)-N-(4-chloropyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-10-3-1-9(2-4-10)7-13(18)17-12-8-11(15)5-6-16-12/h1-6,8H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDZQLGBALTOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199162 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-chlorophenyl)-N-(4-chloropyridin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5767079.png)
![N-[4-(diethylamino)-2-methylphenyl]-2,6-dimethoxybenzamide](/img/structure/B5767094.png)
![N-phenyl-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5767101.png)
![N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-adamantanecarboxamide](/img/structure/B5767105.png)
![N-(4-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5767124.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-phenylacetamide](/img/structure/B5767135.png)

![2-hydroxy-N'-{[5-(3-nitrophenyl)-2-furyl]methylene}-2-phenylacetohydrazide](/img/structure/B5767178.png)


![4-methoxy-N-{[3-(2-thienyl)acryloyl]oxy}benzenecarboximidic acid](/img/structure/B5767195.png)
